N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide
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Overview
Description
“N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide” typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methoxyphenol, 2-(dimethylamino)-1,3-thiazole, and piperidine derivatives. The synthesis may involve:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions.
Formation of the amide bond: This can be achieved through the reaction of the amine group with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other amides with piperidine and thiazole rings, such as:
- N-(5-chloro-2-hydroxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide
- N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(methylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide
Uniqueness
The uniqueness of “N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide” lies in its specific structural features, such as the presence of the methoxy group and the dimethylamino group, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O2S/c1-25(2)21-23-12-17(29-21)14-26-10-4-5-15(13-26)6-9-20(27)24-18-11-16(22)7-8-19(18)28-3/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHIFHIDJJKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CN2CCCC(C2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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